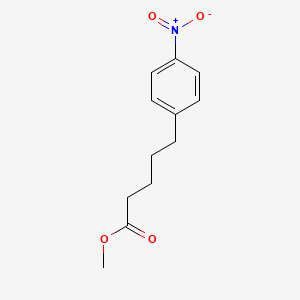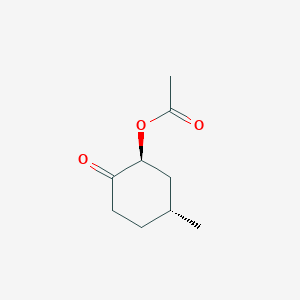
5,8-Quinolinedione, 7-azido-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 7-azido-6-methyl-: is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. The quinolinedione scaffold is a promising moiety in bioactive agents, exhibiting a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of 8-hydroxyquinoline. For instance, 6,7-dichloro-5,8-quinolinedione can be synthesized by treating 5-amino-8-hydroxyquinoline with potassium chlorate in hydrochloric acid
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of 5,8-quinolinedione, 7-azido-6-methyl- would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Quinolinedione, 7-azido-6-methyl- undergoes various chemical reactions, including:
Oxidation: The quinolinedione core can be further oxidized to form quinoline-ortho-quinones.
Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinone.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorate in hydrochloric acid is commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Azide sources such as sodium azide are used for introducing the azido group.
Major Products: The major products formed from these reactions include quinoline-ortho-quinones, hydroquinones, and various azido-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8-Quinolinedione derivatives are used as ligands in coordination chemistry to form stable metal complexes with potential anticancer activity .
Biology: These compounds exhibit cytotoxic activity against various cancer cell lines, making them valuable in cancer research .
Medicine: The broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties, makes these compounds potential candidates for drug development .
Industry: In the industrial sector, these compounds can be used in the synthesis of bioactive molecules and as intermediates in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of NAD(P)H:quinone oxidoreductase (NQO1) activity . This enzyme is involved in the reduction of quinones to hydroquinones, and its inhibition leads to the accumulation of reactive quinones, which can induce cytotoxicity in cancer cells. The azido group may also contribute to the compound’s reactivity and ability to form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-5,8-quinolinedione: Used as a ligand in coordination chemistry.
6-Arylamino-5,8-quinolinediones: Evaluated for their cytotoxic potential and effects on NQO1 activity.
6-Chloro-7-arylamino-5,8-isoquinolinediones: Similar in structure and evaluated for similar biological activities.
Uniqueness: 5,8-Quinolinedione, 7-azido-6-methyl- is unique due to the presence of both an azido group and a methyl group, which enhances its chemical reactivity and potential applications. The azido group introduces additional functionality, making it a versatile intermediate for further chemical modifications.
Eigenschaften
CAS-Nummer |
61324-52-5 |
|---|---|
Molekularformel |
C10H6N4O2 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
7-azido-6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3 |
InChI-Schlüssel |
BVBNNUFPYXYFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



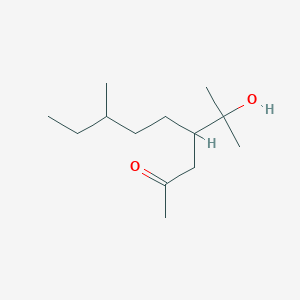
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
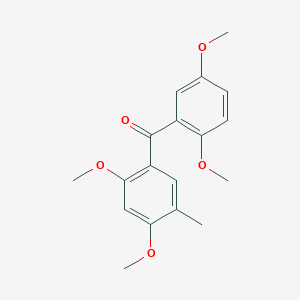

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
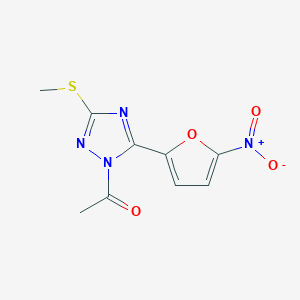
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
